molecular formula C17H14F2N4O2 B2362758 N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887224-95-5

N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2362758
CAS No.: 887224-95-5
M. Wt: 344.322
InChI Key: MELLJWOMAPAFSS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a methyl group at position 5, a 4-methoxyphenyl group at position 1, and a 2,4-difluorophenyl carboxamide at position 2. The methoxy group enhances lipophilicity, while fluorine atoms on the aryl ring improve metabolic stability and electronic properties. Such derivatives are often explored for pharmaceutical applications, including kinase and Hsp90 inhibition .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2/c1-10-16(17(24)20-15-8-3-11(18)9-14(15)19)21-22-23(10)12-4-6-13(25-2)7-5-12/h3-9H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLJWOMAPAFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

  • Molecular Formula : C17H14F2N4O2
  • Molecular Weight : 344.322 g/mol
  • CAS Number : 887224-95-5
  • Purity : Typically ≥95% .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Comparison
Compound AMCF-71.1Better than Doxorubicin (IC50 1.2 µM)
Compound BHCT-1162.6More potent than 5-Fluorouracil (IC50 18.74 µM)
Compound CHepG21.4Comparable to standard drugs .

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS leads to apoptosis in cancer cells by disrupting nucleotide synthesis necessary for DNA replication .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been evaluated for their antimicrobial efficacy. Some studies indicate that related compounds have demonstrated significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CMulti-drug resistant strains20

These findings suggest that the triazole scaffold can be a viable option for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer potential of various triazole derivatives, including this compound. The results indicated that the compound exhibited substantial antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives, revealing that several compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds in treating infections caused by resistant bacterial strains .

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the following areas:

Anticancer Research

N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in anticancer studies. It is believed to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells. Studies have indicated its effectiveness against several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics:

  • In vitro Studies : Experiments have demonstrated that the compound exhibits inhibitory effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The findings showed significant growth inhibition rates of approximately 70% in treated cells compared to controls .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Study Focus Cell Line/Organism Inhibition Rate (%) Concentration (µg/mL)
Anticancer ActivityA5497020
Anticancer ActivityMDA-MB-2316520
Antimicrobial ActivityStaphylococcus aureus>9010
Antimicrobial ActivityEscherichia coli>8510

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Position 1 Substitutions
  • 3,4-Dimethoxyphenyl () : Additional methoxy group enhances electron-donating effects, possibly improving binding affinity to aromatic receptor pockets .
  • 4-Fluorobenzyl () : Fluorobenzyl substitution introduces steric bulk and polar interactions, influencing target selectivity .
Position 4 Carboxamide Variations
  • 2,4-Difluorophenyl (Target Compound) : Fluorine atoms confer metabolic resistance and modulate electron-withdrawing effects.
  • 2-Trifluoromethylphenyl () : Trifluoromethyl group enhances electronegativity and hydrophobic interactions .
Position 5 Substitutions
  • Methyl (Target Compound) : Minimal steric impact, favoring planar triazole conformations.
  • Amino (): Amino group introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzymes .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₇H₁₃F₂N₄O₂ 358.31 1 6 4-OCH₃, 2,4-F₂C₆H₃
N-(3-Fluorophenyl)-4-ethoxy analog C₁₈H₁₆FN₄O₂ 354.35 1 6 4-OCH₂CH₃, 3-FC₆H₄
5-Amino-4-fluorobenzyl analog C₁₆H₁₂F₃N₅O 347.29 2 7 NH₂, 4-F-benzyl
3,4-Dimethoxyphenyl analog C₁₈H₁₆F₂N₄O₃ 374.35 1 7 3,4-(OCH₃)₂C₆H₃

Key Trends :

  • Higher molecular weight correlates with increased substituent complexity (e.g., dimethoxy in ).
  • Amino groups () increase H-bond donors, enhancing solubility and target interactions.

Structural and Crystallographic Insights

  • Crystal Packing : Hydrogen-bonding patterns (e.g., N–H···O or C–H···F) differ based on substituents. For example, dimethoxy groups () may form C–H···O networks, while fluorine atoms participate in halogen bonding .
  • Software Tools : Structures refined via SHELXL () enable precise comparison of bond lengths and angles, critical for structure-activity relationships .

Preparation Methods

Synthesis of 4-Methoxyphenyl Azide

4-Methoxyaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by azide substitution using sodium azide (NaN₃). The product, 4-methoxyphenyl azide, is isolated via extraction (ethyl acetate) and purified by column chromatography (hexane/ethyl acetate).

Cycloaddition with β-Ketonitrile

Cyanoacetone (CH₃-CO-CN) reacts with 4-methoxyphenyl azide in tert-butanol (t-BuOH) using 1,8-diazabicycloundec-7-ene (DBU) as a base. The mixture is stirred at 70°C for 24 hours, facilitating a [3+2] cycloaddition to form 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonitrile.

Reagent Quantity Role
4-Methoxyphenyl azide 0.5 mmol Dipolarophile
Cyanoacetone 0.5 mmol β-Ketonitrile
DBU 0.6 mmol Base
t-BuOH 1.0 mL Solvent

Nitrile-to-Carboxamide Conversion

Post-cycloaddition, potassium tert-butoxide (t-BuOK, 1.5 mmol) is added to the reaction mixture, stirring at room temperature for 10 hours. This hydrolyzes the nitrile to a primary carboxamide (-CONH₂). Subsequent coupling with 2,4-difluoroaniline is achieved via Schotten-Baumann conditions :

  • Activate the carboxylic acid (from nitrile hydrolysis) with thionyl chloride (SOCl₂) to form the acyl chloride.
  • React with 2,4-difluoroaniline in dichloromethane (DCM) and aqueous sodium hydroxide (NaOH).

Yield : 52–60% over three steps.

Hydrazone Cyclization Route

Hydrazonoacetamide Intermediate Synthesis

4-Methoxyphenyl hydrazine reacts with methyl glyoxal (CH₃-CO-CHO) in ethanol to form the hydrazone intermediate. Condensation with 2-cyanoacetamide introduces the nitrile functionality, yielding a hydrazonoacetamide precursor.

Acid-Catalyzed Cyclization

The hydrazonoacetamide is treated with formaldehyde (37% solution) and p-toluenesulfonic acid (PTSA) in refluxing ethanol. Cyclization forms the triazole ring, with the methyl group from methyl glyoxal occupying the 5-position. The nitrile group at position 4 is retained for subsequent functionalization.

Conditions :

  • Temperature: 80°C
  • Time: 10 hours
  • Yield: 68%

Solvent Recycling and Green Chemistry Considerations

Dimethylformamide (DMF), employed in both azide synthesis and cycloaddition steps, is recovered via distillation and reused, reducing waste and cost.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
One-pot cycloaddition 60 Minimal purification steps Requires anhydrous conditions
Hydrazone cyclization 68 High regiochemical control Multi-step synthesis
Nitrile coupling 55 Late-stage functionalization Low atom economy

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodReactantsConditionsYieldReference
Cyclization + Condensation1-azido-4-methoxybenzeneEtOH, reflux 4h88%
Multi-step alkylation4-fluoroaniline derivativesDMF, 80°C72%

How can researchers optimize the synthesis to improve yield and purity?

Q. Advanced Synthesis Optimization

  • Catalyst Selection : Copper(I) iodide (CuI) accelerates triazole formation via click chemistry, reducing side products .
  • Solvent Optimization : Dimethylformamide (DMF) improves solubility of aromatic intermediates compared to ethanol, enhancing reaction efficiency .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates.
  • Purification : Column chromatography (silica gel, gradient elution) resolves regioisomers, achieving >95% purity .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Assign the triazole-methyl group (δ 2.35 ppm, singlet) and methoxyphenyl protons (δ 3.85 ppm) .
    • ¹³C NMR : Identify the carboxamide carbonyl (δ 160.1 ppm) and triazole carbons (δ 145–150 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (M+H⁺ at m/z 372.3) .

Q. Advanced Structural Elucidation

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (R-factor < 0.05). Anisotropic displacement parameters resolve fluorine positional disorder .
  • WinGX Suite : Process diffraction data, generate ORTEP diagrams for publication-quality structural visualization .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsAssignmentReference
¹H NMRδ 2.35 (s, 3H, CH3)Triazole-methyl
¹³C NMRδ 160.1 (C=O)Carboxamide carbonyl

How should researchers address low solubility in biological assays?

Q. Advanced Solubility Management

  • Co-Solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxic effects .
  • Sonication : Brief sonication (10–15 minutes) disperses aggregates in aqueous buffers.
  • Surfactants : Polysorbate-80 (0.01%) enhances solubility in cell culture media .

What in vitro bioassays are suitable for evaluating antimicrobial activity?

Q. Basic Biological Screening

  • Broth Microdilution : Test against Mycobacterium tuberculosis H37Rv (MIC = 12.5 μg/mL) using Middlebrook 7H9 medium .
  • Agar Diffusion : Screen for antibacterial activity against S. aureus (ATCC 25923) with 6 mm inhibition zones indicating potency .

Q. Table 3: Biological Activity Profile

Assay TypeTarget OrganismActivity (MIC)Reference
Broth microdilutionM. tuberculosis H37Rv12.5 μg/mL
CytotoxicityHepG2 cellsIC₅₀ >50 μM

How can computational approaches predict binding modes to enzyme targets?

Q. Advanced Mechanism Studies

  • Molecular Docking : Use AutoDock Vina to model interactions with Candida albicans CYP51 (PDB: 5TZ1). Key residues: Phe228 (π-stacking with triazole) and Thr311 (hydrogen bonding) .
  • MD Simulations : GROMACS (100 ns trajectories) validates binding stability; RMSD < 2.0 Å indicates robust target engagement .

How to resolve contradictory bioactivity data between research groups?

Q. Data Contradiction Analysis

  • Purity Validation : HPLC (C18 column, acetonitrile:water gradient) confirms ≥95% purity; impurities >2% skew bioactivity .
  • Standardized Protocols : Adhere to CLSI guidelines for MIC determination (e.g., inoculum size: 5 × 10⁵ CFU/mL) .
  • Cell Line Authentication : Use STR profiling to ensure consistent HepG2 or HEK293 sources .

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